molecular formula C12H21Cl2NO B14681550 Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- CAS No. 37794-81-3

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro-

Katalognummer: B14681550
CAS-Nummer: 37794-81-3
Molekulargewicht: 266.20 g/mol
InChI-Schlüssel: SLDNYOBJCBGWDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- is a chemical compound with a complex structure that includes a tert-butyl group attached to a cyclohexyl ring, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- typically involves the reaction of 4-tert-butylcyclohexylamine with acetic anhydride in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve the required quality and yield. The process may also include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylcyclohexyl acetate: A related compound with similar structural features but different functional groups.

    N-(4-tert-butylcyclohexyl)acetamide: Another related compound with a similar core structure but lacking the dichloro substitution.

Uniqueness

Acetamide, N-(4-tert-butylcyclohexyl)-2,2-dichloro- is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

37794-81-3

Molekularformel

C12H21Cl2NO

Molekulargewicht

266.20 g/mol

IUPAC-Name

N-(4-tert-butylcyclohexyl)-2,2-dichloroacetamide

InChI

InChI=1S/C12H21Cl2NO/c1-12(2,3)8-4-6-9(7-5-8)15-11(16)10(13)14/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI-Schlüssel

SLDNYOBJCBGWDF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)NC(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.